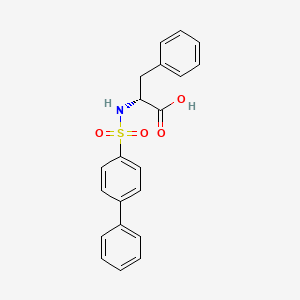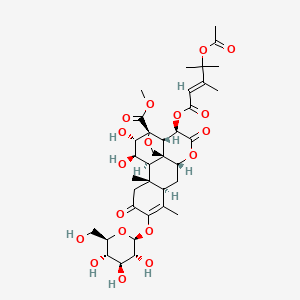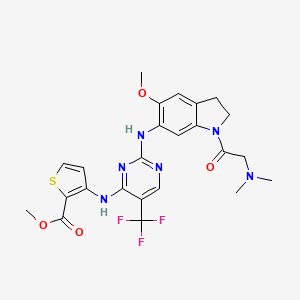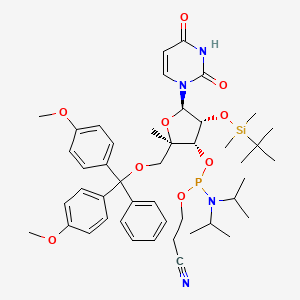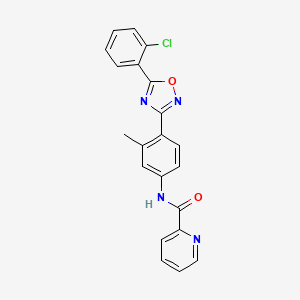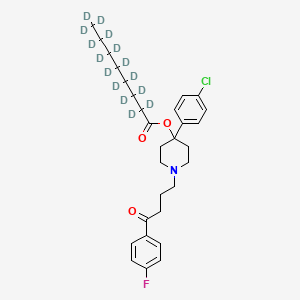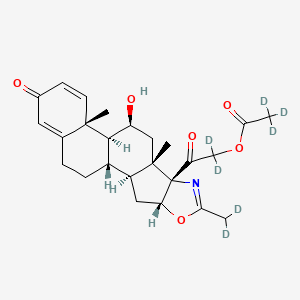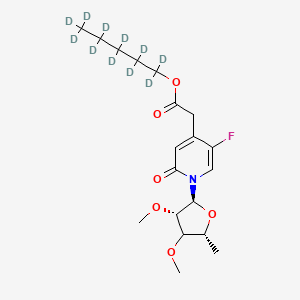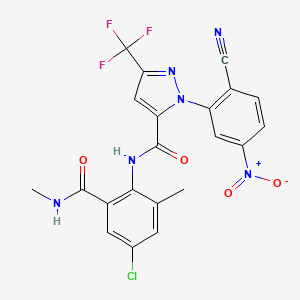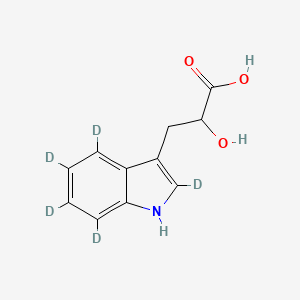
Isoandrographolide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isoandrographolide is a minor diterpenoid lactone isolated from the plant Andrographis paniculata. It shares the same chemical formula as andrographolide (C20H30O5) but differs in its geometry. This compound forms a colorless prism with a melting point of 198–200°C .
Preparation Methods
Isoandrographolide can be synthesized from andrographolide. The synthetic route involves the conversion of andrographolide to this compound through a series of chemical reactions. The preparation of this compound acetals has been reported, where this compound is reacted with various aldehydes under acidic conditions to form acetals . The reaction conditions typically involve the use of solvents such as dichloromethane and catalysts like p-toluenesulfonic acid.
Chemical Reactions Analysis
Isoandrographolide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. For example, the oxidation of this compound can lead to the formation of this compound acetals, which have been characterized using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry . The major products formed from these reactions include various acetals and derivatives of this compound.
Scientific Research Applications
Isoandrographolide has been extensively studied for its potential therapeutic applications. It has shown significant anti-plasmodial activity against chloroquine-sensitive and chloroquine-resistant strains of the malaria parasite . Additionally, this compound possesses antiviral, anti-inflammatory, and anticancer properties. It has been investigated for its potential use in treating diseases such as malaria, viral infections, and cancer . In the field of chemistry, this compound and its derivatives are used as starting materials for the synthesis of new compounds with enhanced biological activities.
Mechanism of Action
The mechanism of action of isoandrographolide involves its interaction with various molecular targets and pathways. This compound inhibits the activation of the NLRP3 inflammasome, which plays a crucial role in the inflammatory response . By inhibiting this pathway, this compound can reduce inflammation and provide therapeutic benefits in conditions such as silicosis. Additionally, this compound has been shown to modulate the Wnt signaling pathway, which is involved in cellular homeostasis and neuroprotection .
Comparison with Similar Compounds
Isoandrographolide is structurally similar to andrographolide, neoandrographolide, and 14-deoxyandrographolide. These compounds are also isolated from Andrographis paniculata and share similar biological activities. this compound is unique in its specific geometric configuration, which contributes to its distinct biological properties . For example, while andrographolide is known for its anti-inflammatory and anticancer activities, this compound has shown potent anti-plasmodial and antiviral activities .
Properties
Molecular Formula |
C20H30O5 |
|---|---|
Molecular Weight |
350.4 g/mol |
IUPAC Name |
4-[(3aR,5aS,6R,7R,9aR,9bS)-7-hydroxy-6-(hydroxymethyl)-3a,6,9a-trimethyl-2,4,5,5a,7,8,9,9b-octahydro-1H-benzo[e][1]benzofuran-2-yl]-2H-furan-5-one |
InChI |
InChI=1S/C20H30O5/c1-18-7-5-16(22)19(2,11-21)14(18)4-8-20(3)15(18)10-13(25-20)12-6-9-24-17(12)23/h6,13-16,21-22H,4-5,7-11H2,1-3H3/t13?,14-,15-,16+,18+,19-,20+/m0/s1 |
InChI Key |
QTYVPMSAPQBXMM-BXTHMLGCSA-N |
Isomeric SMILES |
C[C@@]12CC[C@H]([C@@]([C@H]1CC[C@@]3([C@H]2CC(O3)C4=CCOC4=O)C)(C)CO)O |
Canonical SMILES |
CC12CCC(C(C1CCC3(C2CC(O3)C4=CCOC4=O)C)(C)CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


